2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene is an organic compound that features a bromine atom, two methoxy groups, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the trifluoromethylation of 2-bromo-3,4-dimethoxybenzene using a copper-catalyzed reaction. This method typically employs trifluoromethyl iodide as the trifluoromethylating agent and a copper catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products such as aldehydes or carboxylic acids.
Reduction: Products with reduced trifluoromethyl groups.
Scientific Research Applications
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism by which 2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 2,4-Dimethoxy-1-(trifluoromethyl)benzene
- 4-Bromo-3-(trifluoromethyl)aniline
- Trifluorotoluene
Uniqueness
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene is unique due to the presence of both methoxy groups and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H8BrF3O2 |
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Molecular Weight |
285.06 g/mol |
IUPAC Name |
3-bromo-1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-6-4-3-5(9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3 |
InChI Key |
SZNITZXRGAOEOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)Br)OC |
Origin of Product |
United States |
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